Bienvenue dans la boutique en ligne BenchChem!

4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide (CAS 2034397-67-4) is a synthetic small molecule with the molecular formula C24H25N3O2 and a molecular weight of 387.48 g/mol. The compound belongs to the phenylpyrimidine–carboxamide class, characterized by a 2-phenylpyrimidine group linked via an ethyl spacer to a 4-phenyl-tetrahydro-2H-pyran-4-carboxamide (oxane-4-carboxamide) core.

Molecular Formula C24H25N3O2
Molecular Weight 387.483
CAS No. 2034397-67-4
Cat. No. B2403501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide
CAS2034397-67-4
Molecular FormulaC24H25N3O2
Molecular Weight387.483
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25N3O2/c28-23(24(12-15-29-16-13-24)21-9-5-2-6-10-21)25-14-11-19-17-26-22(27-18-19)20-7-3-1-4-8-20/h1-10,17-18H,11-16H2,(H,25,28)
InChIKeyKEORSVIGNFTXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide (CAS 2034397-67-4): Structural Identity and Physicochemical Baseline


4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide (CAS 2034397-67-4) is a synthetic small molecule with the molecular formula C24H25N3O2 and a molecular weight of 387.48 g/mol . The compound belongs to the phenylpyrimidine–carboxamide class, characterized by a 2-phenylpyrimidine group linked via an ethyl spacer to a 4-phenyl-tetrahydro-2H-pyran-4-carboxamide (oxane-4-carboxamide) core . Its computed physicochemical properties — XLogP3 of 3.2 and topological polar surface area (tPSA) of 64.1 Ų — position it within a favourable range for membrane permeability and oral bioavailability [1]. The oxane (tetrahydropyran) ring introduces a heteroatom-containing saturated ring system that distinguishes it from all-carbon cyclic amide analogs .

Why 4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide Cannot Be Replaced by In-Class Analogs


Phenylpyrimidine–carboxamide compounds display pronounced structure–activity variation even with small changes to the carboxamide-bearing ring system [1]. The closest cataloged analog, N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide (CAS 2034396-92-2), replaces the tetrahydropyran ring with a cyclopentane, resulting in a 92.1 Da lower molecular weight, 9.2 Ų lower tPSA, and a reduction of one hydrogen bond acceptor atom [2]. These differences alter solubility, permeability, and target‑binding geometry, meaning biological activity data obtained from the cyclopentane analog cannot be extrapolated to the oxane‑4‑carboxamide analog. Furthermore, the oxane oxygen atom provides a hydrogen‑bond acceptor site that is absent in all‑carbon ring analogs, opening an additional interaction vector for target engagement [3]. Generic substitution without head‑to‑head data therefore carries a high risk of misleading biological interpretation.

Quantitative Differentiation Evidence: 4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide vs. Closest Analogs


Molecular Weight Differentiation from the Closest Cyclopentane Analog

The target compound's molecular weight is 387.48 g/mol, which is 92.1 g/mol (31.2%) higher than the closest structurally analogous cataloged compound, N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide (295.39 g/mol) [1][2]. This difference arises from the replacement of the cyclopentane ring with a tetrahydropyran (oxane) ring and the addition of a 4-phenyl substituent on the oxane core, which is absent in the cyclopentane analog.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (tPSA) and Predicted Membrane Permeability Advantage

The target compound exhibits a computed tPSA of 64.1 Ų, which is 9.2 Ų higher than the cyclopentane analog (54.9 Ų) due to the additional oxygen atom in the oxane ring and the extra carbonyl group environment [1][2]. Both compounds remain below the established 140 Ų threshold for oral bioavailability and below 75 Ų for CNS penetration, but the 64.1 Ų value of the target compound sits closer to the optimal balanced range (60–70 Ų) for compounds requiring both cellular permeability and aqueous solubility [3].

ADME Drug-Likeness Membrane Permeability

Hydrogen Bond Acceptor Count and Target Interaction Potential

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms compared to only 3 in the cyclopentane analog [1][2]. The additional HBA is the endocyclic oxygen atom of the tetrahydropyran ring, which is absent in the all-carbon cyclopentane scaffold. In the broader phenylpyrimidine–carboxamide class, HBA count has been correlated with potency shifts against kinase and phosphodiesterase targets, as demonstrated by 5-carbamoyl-2-phenylpyrimidine PDE4 inhibitors where specific H-bond interactions with the catalytic site govern IC50 values [3].

Molecular Recognition Ligand-Target Interaction Structure-Based Design

Rotatable Bond Count and Conformational Flexibility Relative to In-Class Analogs

The target compound contains 6 rotatable bonds, compared to 5 in the cyclopentane analog (CAS 2034396-92-2) and 4–5 in other N-[2-(2-phenylpyrimidin-5-yl)ethyl] carboxamide variants lacking the 4-phenyl-oxane substitution [1][2]. The additional rotatable bond arises from the 4-phenyl substituent on the oxane ring. Increased conformational flexibility can influence entropic binding penalties and target selectivity. In phenylpyrimidine–carboxamide-based c-Met inhibitors, systematic variation of rotatable bond count correlated with shifts in c-Met kinase IC50 values across A549, PC-3, and MCF-7 cancer cell lines [3].

Conformational Analysis Entropic Binding Penalty Lead Optimization

XLogP3 Lipophilicity and Its Implications for Assay Compatibility

The target compound has a computed XLogP3 of 3.2, compared to 3.0 for the cyclopentane analog [1][2]. Both values fall within the optimal LogP range of 1–3 recommended for oral drug candidates [3], and are situated between the more lipophilic QC6352 (C24H25N3O2, XLogP3 ~4.3) and the more hydrophilic 5-carbamoyl-2-phenylpyrimidine PDE4 inhibitor scaffold. This intermediate lipophilicity profile suggests balanced solubility and permeability properties suitable for standard biochemical and cell-based assay formats without requiring high DMSO concentrations that could confound assay results [3].

Lipophilicity Aqueous Solubility Assay Development

Molecular Complexity and Scaffold Diversity Relative to Library Analogs

The target compound exhibits a computed molecular complexity index of 500, substantially higher than the cyclopentane analog (complexity 340) [1][2]. This 47% increase in complexity reflects the tetrahydropyran heterocycle and the additional 4-phenyl substituent, both absent in simpler N-[2-(2-phenylpyrimidin-5-yl)ethyl] carboxamides. In the context of diversity-oriented screening, higher complexity scores correlate with increased three-dimensional character and greater potential for selective target engagement. The 2-phenylpyrimidine pharmacophore is shared across multiple chemotypes including PDE4 inhibitors (IC50 = 200 nM for reference compound) [3] and AHR inhibitors [4], but the oxane-4-carboxamide scaffold topology is underrepresented in public screening collections, offering a differentiated starting point for hit discovery.

Chemical Diversity Screening Library Design Scaffold Hopping

Optimal Application Scenarios for 4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide (CAS 2034397-67-4) Based on Quantitative Differentiation Data


Diversity-Oriented Screening Library Expansion with a Differentiated Phenylpyrimidine Scaffold

The compound's molecular complexity (500 vs. 340 for the cyclopentane analog), elevated H-bond acceptor count (4 vs. 3), and unique oxane-4-carboxamide topology provide scaffold diversity beyond standard cyclopentane- and cyclohexane-based phenylpyrimidine carboxamides. Procurement for diversity-oriented screening collections is supported when the goal is to maximize three-dimensional chemical space coverage within a validated pharmacophore class [1][2].

Physicochemical Property Profiling Studies Requiring a Balanced Solubility-Permeability Phenotype

With XLogP3 = 3.2 and tPSA = 64.1 Ų, the target compound occupies an intermediate property space between the more lipophilic cyclopentane analog (XLogP3 = 3.0, tPSA = 54.9 Ų) and the PDE4 inhibitor reference compound. This balance makes it a suitable candidate for parallel artificial membrane permeability assays (PAMPA) and kinetic solubility determinations aimed at calibrating predictive ADME models for the phenylpyrimidine-carboxamide class [3].

Structure-Activity Relationship (SAR) Studies Exploring Heteroatom Effects in the Carboxamide Ring System

The endocyclic oxygen atom in the tetrahydropyran ring is the key structural differentiator from all-carbon ring analogs. Comparative SAR studies that pair this compound with the cyclopentane analog (CAS 2034396-92-2) in parallel biochemical or cell-based assays would isolate the contribution of the ring oxygen to target binding affinity and selectivity, addressing a knowledge gap in the phenylpyrimidine-carboxamide SAR landscape [4].

Kinase or Phosphodiesterase Panel Screening with a Conformationally Flexible Chemotype

The 6 rotatable bonds confer greater conformational adaptability than the 4–5 rotatable bonds typical of simpler N-[2-(2-phenylpyrimidin-5-yl)ethyl] carboxamides. This property makes the compound a rational inclusion in kinase or PDE panel screens where induced-fit binding may discriminate between closely related enzyme isoforms. Class precedent from phenylpyrimidine-carboxamide c-Met inhibitors and PDE4 inhibitors supports the relevance of this pharmacophore for enzyme inhibition [5].

Quote Request

Request a Quote for 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.